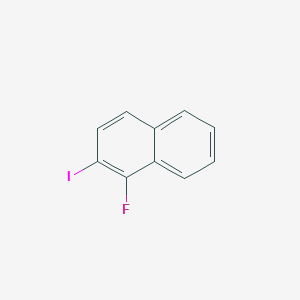

1-Fluoro-2-iodonaphthalene

Description

Significance as a Halogenated Naphthalene (B1677914) Building Block in Chemical Research

Halogenated naphthalenes serve as fundamental synthons in the development of functional materials and bioactive molecules. lifechemicals.com The naphthalene core itself is a prevalent substructure in many natural products, commercial drugs like Nabumetone and Terbinafine, and industrial dyes. lifechemicals.com The introduction of halogen atoms onto this scaffold significantly broadens its synthetic utility.

The position and identity of the halogen substituents can have a profound impact on the morphology and properties of resulting materials, such as polymers. acs.org Researchers utilize these halogenated building blocks to construct novel structures with controllable substitution patterns and varied functional groups. lifechemicals.com For instance, chiral binaphthalene units are employed in the self-assembly of nanoscale structures with specific light-emitting properties. mdpi.com The strategic placement of halogens allows for selective chemical transformations, enabling the construction of complex polycyclic aromatic hydrocarbons and other extended π-systems. This controlled functionalization is critical in materials science for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org

Overview of Strategic Importance in Fluorine and Iodine Chemistry Research

The strategic value of 1-Fluoro-2-iodonaphthalene lies in the complementary chemical roles of its two distinct halogen atoms. This dual functionality makes it a highly versatile tool in modern synthetic chemistry.

The incorporation of fluorine into organic molecules is a key strategy in medicinal chemistry and materials science. nih.gov Due to its extreme electronegativity, the fluorine atom can significantly alter the electronic properties, metabolic stability, and absorption of a compound. nih.gov Fluorine-containing pharmaceuticals are prominent as anti-cancer agents, antibiotics, and central nervous system agents. nih.gov The fluoronaphthalene unit, specifically, has been used as a key starting material in the synthesis of potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) uptake. chemicalbook.comwikipedia.org

Simultaneously, the iodine atom provides a reactive handle for further molecular elaboration. Aryl iodides are highly prized substrates for a wide array of transition-metal-catalyzed cross-coupling reactions. acs.org The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in reactions such as Stille, Suzuki, and Sonogashira couplings, as well as Ullman-type condensations and Grignard reagent formation. acs.orgchemicalbook.comsciencemadness.org This reactivity allows for the facile and selective formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the naphthalene ring. acs.org Critically, the iodide ion is a much better leaving group than the fluoride (B91410) ion, which allows for selective reactions at the iodine-bearing position while the fluorine atom remains intact. pearson.com

Therefore, this compound represents a strategically important building block. It combines the property-modifying effects of a largely unreactive fluorine atom with the synthetic versatility of a reactive iodine atom, enabling the synthesis of complex, highly functionalized naphthalene derivatives with precisely controlled architectures.

Structure

2D Structure

Propriétés

IUPAC Name |

1-fluoro-2-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMWTRKWOARCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501433-09-6 | |

| Record name | 1-fluoro-2-iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 2 Iodonaphthalene

Regioselective Halogenation Approaches to Naphthalene (B1677914) Derivatives

Achieving regioselectivity in the halogenation of naphthalenes is a formidable challenge due to the multiple reactive positions on the aromatic core. acs.org Electrophilic aromatic substitution on unsubstituted naphthalene typically favors the C1 (or α) position over the C2 (or β) position. rsc.org However, to synthesize a 1,2-dihalo-substituted naphthalene like 1-fluoro-2-iodonaphthalene, methods that can precisely control the position of halogen introduction are essential. This often involves the use of directing groups or specialized reagents to overcome the inherent reactivity patterns of the naphthalene ring. umich.eduacs.org

Direct Fluorination Pathways for Naphthalene Frameworks

Direct fluorination of aromatic compounds is notoriously challenging due to the high reactivity of elemental fluorine, which can lead to over-fluorination and decomposition. google.com Consequently, modern methods employ electrophilic fluorinating reagents that offer greater control and selectivity. Reagents such as those with a reactive N-F bond have become prominent. doi.org

For instance, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Accufluor™ NFTh, has been used for the direct and site-selective fluorination of polycyclic aromatic hydrocarbons. doi.org When applied to naphthalene, this reagent shows high regioselectivity, yielding 1-fluoronaphthalene (B124137) in significant amounts. doi.org Further fluorination of 1-fluoronaphthalene can lead to a mixture of 1,4- and 1,2-difluoronaphthalene. doi.org Another common reagent is N-fluorobenzenesulfonimide (NFSI), which can fluorinate electron-rich arenes, including naphthalenes, though it may sometimes result in mixtures of regioisomers. wiley-vch.de

The choice of fluorinating agent and reaction conditions is critical for achieving the desired regioselectivity. While direct fluorination primarily yields 1-fluoronaphthalene, subsequent halogenation steps are required to introduce the iodine atom at the C2 position.

| Reagent | Substrate | Product(s) | Key Observation |

| Accufluor™ NFTh | Naphthalene | 1-Fluoronaphthalene | Highly regioselective for the C1 position. doi.org |

| Accufluor™ NFTh | 1-Fluoronaphthalene | 1,4-Difluoronaphthalene, 1,2-Difluoronaphthalene | Yields a mixture of difluorinated isomers. doi.org |

| N-Fluorobenzenesulfonimide (NFSI) | Naphthalenes | Mono-fluorinated products | Can produce mixtures of regioisomers. wiley-vch.de |

Direct Iodination Pathways for Naphthalene Frameworks

Direct iodination of naphthalene is an electrophilic aromatic substitution that, like fluorination and other halogenations, predominantly occurs at the α-position (C1). rsc.org However, iodine itself is a weak electrophile, necessitating the use of an activating or oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I+). organic-chemistry.org

Common methodologies involve reacting naphthalene with molecular iodine in the presence of an oxidant. Oxidizing agents like nitric acid, periodic acid (HIO₄), or a system of sodium iodate (B108269) (NaIO₃) and sulfuric acid in aqueous acetic acid can be employed. organic-chemistry.orglookchem.com These conditions facilitate the formation of the electrophile required for substitution. For instance, the I₂-NaIO₃-H₂SO₄ system has been effectively used for the iodination of various naphthalenes. lookchem.com Another approach uses ferric nitrate (B79036) supported on charcoal in conjunction with iodine to achieve regioselective iodination at room temperature. st-andrews.ac.uk These methods typically produce 1-iodonaphthalene (B165133) as the major product, which can then serve as a precursor for subsequent fluorination.

| Reagent System | Substrate | Product | Key Observation |

| I₂ / HNO₃ | Naphthalene | 1-Iodonaphthalene | Nitric acid acts as an oxidizing agent. organic-chemistry.org |

| I₂ / NaIO₃ / H₂SO₄ | Naphthalenes | Iodonaphthalenes | Effective for both activated and deactivated naphthalenes. lookchem.com |

| I₂ / Fe(NO₃)₃·1.5N₂O₄/Charcoal | Naphthalene | 1-Iodonaphthalene | Proceeds regioselectively at room temperature. st-andrews.ac.uk |

Sequential Halogenation Strategies for Dihalonaphthalenes

The synthesis of heterodihalogenated naphthalenes like this compound often relies on sequential halogenation, where one halogen is introduced first, followed by the second at a specific position. A highly effective method involves the ortho-lithiation of a pre-existing halonaphthalene.

A documented synthesis of this compound starts with 1-fluoronaphthalene. This precursor is treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., –78 °C). The fluorine atom directs the lithiation to the adjacent ortho position (C2). The resulting 1-fluoro-2-lithiated naphthalene intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to yield this compound in high yield (92%). nih.govresearchgate.netgoogle.com This strategy provides excellent regiocontrol, making it a preferred route for accessing 1,2-dihalonaphthalene derivatives.

Alternative approaches for creating dihalonaphthalenes include silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols, which can produce various homo- and heterodihalogenated naphthalene derivatives.

| Starting Material | Reagents | Intermediate | Final Product | Yield |

| 1-Fluoronaphthalene | 1. s-BuLi; 2. I₂ | 1-Fluoro-2-lithiated naphthalene | This compound | 92% researchgate.netgoogle.com |

Synthesis from Precursor Naphthalene Derivatives

An alternative to direct halogenation of the naphthalene core is the functionalization of pre-existing naphthalene derivatives, where functional groups are converted into halogens. This often provides a high degree of control over the final substitution pattern.

Exploitation of Naphthaleneboronic Acids in Halogenation Synthesis

Arylboronic acids are exceptionally versatile intermediates in organic synthesis, most famously used in Suzuki cross-coupling reactions. They can also be converted directly to aryl halides through a reaction known as halodeboronation. organic-chemistry.org This transformation involves an ipso-substitution, where the C–B bond is cleaved and replaced by a C–halogen bond.

The halodeboronation of arylboronic acids can be achieved using various electrophilic halogen sources. organic-chemistry.org For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used. organic-chemistry.org While iododeboronation and bromodeboronation often proceed readily, chlorodeboronation can be less efficient and may require copper catalysis. umich.edu Fluorodeboronation is also possible using electrophilic fluorine sources like Selectfluor.

To synthesize this compound, one could envision two potential retrosynthetic pathways using this methodology:

Iododeboronation: Starting with 1-fluoro-2-naphthaleneboronic acid and treating it with an electrophilic iodine source (e.g., N-iodosuccinimide).

Fluorodeboronation: Starting with 2-iodo-1-naphthaleneboronic acid and reacting it with an electrophilic fluorine source (e.g., Selectfluor).

Research has shown that the halodeboronation of naphthalene-based boronic acids is a viable process. Copper-catalyzed conditions have been developed for the chlorodeboronation and bromodeboronation of 1-naphthylboronic acid, yielding the corresponding halonaphthalenes in high yields. umich.edu Base-catalyzed iododeboronation has also been developed, demonstrating the utility of this transformation.

| Reaction Type | Substrate | Reagent(s) | Product |

| Iododeboronation | Arylboronic Acids | N-Iodosuccinimide (NIS) | Aryl Iodides organic-chemistry.org |

| Bromodeboronation | Arylboronic Acids | N-Bromosuccinimide (NBS) / NaOMe | Aryl Bromides organic-chemistry.org |

| Chlorodeboronation | Arylboronic Acids | N-Chlorosuccinimide (NCS) / Cu(I) catalyst | Aryl Chlorides umich.edu |

| Fluorodeboronation | Naphthalene-based Boronic Acids | Selectfluor | Fluoronaphthalenes |

Role of Diazonium Salt Intermediates in Naphthalene Functionalization

Aryl diazonium salts are highly valuable intermediates for introducing a wide range of functional groups onto an aromatic ring, including halogens. These salts are typically prepared from primary aromatic amines via diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid). The subsequent replacement of the diazonium group (–N₂⁺) is known as the Sandmeyer reaction for copper-catalyzed transformations or can occur through other pathways.

For the synthesis of fluorinated aromatics, the Balz-Schiemann reaction is a classic method. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically isolated as a stable solid, to yield the corresponding aryl fluoride (B91410). A patent describes the synthesis of 1-fluoronaphthalene from 1-naphthylamine (B1663977) via the formation and subsequent thermal decomposition of naphthalene-1-diazonium tetrafluoroborate.

To synthesize this compound, one could start with a suitably substituted aminonaphthalene:

From 2-Amino-1-fluoronaphthalene: Diazotization followed by a Sandmeyer-type reaction with an iodine source (e.g., KI) would yield the target compound.

From 1-Amino-2-iodonaphthalene: Diazotization followed by a Balz-Schiemann reaction (formation of the tetrafluoroborate salt and heating) would introduce the fluorine atom.

From 1,2-Diaminonaphthalene: A two-step sequential diazotization and substitution could potentially be employed, although controlling selectivity would be a significant challenge.

The Sandmeyer reaction provides a robust method for introducing iodine or other halogens. Modified procedures using alkyl nitrites as the diazotizing agent under anhydrous conditions have been shown to be effective for preparing iodoarenes like 1-iodonaphthalene from the corresponding amine with high efficiency.

| Precursor | Key Transformation | Reagents | Product |

| 1-Naphthylamine | Balz-Schiemann Reaction | 1. NaNO₂, HBF₄; 2. Heat | 1-Fluoronaphthalene |

| Arylamine | Sandmeyer Reaction (Iodination) | 1. NaNO₂, H⁺; 2. KI or CuI | Aryl Iodide |

| 5-Amino-1,4-dihydronaphthalene | Modified Iodination | n-BuONO, CH₂I₂ | 5-Iodo-1,4-dihydronaphthalene |

| 1-Aminonaphthalene | Diazotization-Iodination | tert-Butyl nitrite, Diiodomethane | 1-Iodonaphthalene |

Advanced Synthetic Techniques for Controlled this compound Synthesis

The precise installation of iodine at the C-2 position of 1-fluoronaphthalene presents a significant regiochemical challenge. Advanced synthetic strategies have been developed to overcome this, focusing on the optimization of reaction parameters and the adoption of greener chemical practices.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound can be approached through two primary pathways: the direct ortho-iodination of 1-fluoronaphthalene and the diazotization of 2-amino-1-fluoronaphthalene followed by iodination. The success of these methods hinges on the careful selection of reagents and the fine-tuning of reaction conditions to maximize yield and regioselectivity.

One effective method for the ortho-iodination of 1-fluoronaphthalene involves a lithiation-iodination sequence. This approach offers high regioselectivity due to the directing effect of the fluorine atom. Research has shown that the choice of the lithiating agent and the subsequent iodine source are critical for optimizing the yield. For instance, the use of strong, sterically hindered bases like s-butyllithium (s-BuLi) can effectively deprotonate the C-2 position, followed by quenching with an iodine source to furnish the desired product in high yield. researchgate.net

Another key strategy is the diazotization of 2-amino-1-fluoronaphthalene. This classical transformation involves the conversion of the amino group into a diazonium salt, which is then displaced by iodide. The optimization of this process often involves adjusting the temperature, acid concentration, and the nature of the iodide source to suppress the formation of side products.

The following table summarizes key findings from studies on the optimization of these synthetic routes:

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| 1-Fluoronaphthalene | 1. s-BuLi 2. I₂ | Diethyl ether, low temperature | 92 | researchgate.net |

| 2-Amino-1-fluoronaphthalene | 1. NaNO₂, HCl 2. KI | 0-5 °C | Moderate to Good | ijcce.ac.ir |

Interactive Data Table: Optimization of this compound Synthesis

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Fluoronaphthalene | 1. s-Butyllithium (s-BuLi) 2. Iodine (I₂) | Diethyl ether, low temperature | 92 | researchgate.net |

| 2-Amino-1-fluoronaphthalene | 1. Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 2. Potassium Iodide (KI) | 0-5 °C | Not specified, generally moderate to good | ijcce.ac.ir |

Green Chemistry Approaches to Naphthalene Halogenation

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the halogenation of naphthalenes, this translates to the use of less hazardous reagents, alternative energy sources, and more environmentally benign solvent systems.

While specific green chemistry protocols for the synthesis of this compound are still emerging, broader studies on the halogenation of naphthols and other naphthalene derivatives provide valuable insights. For instance, the use of hydrogen peroxide in combination with alkali metal halides in aqueous micellar media has been reported as a greener alternative for the halogenation of naphthols. nih.govcore.ac.uk This method avoids the use of hazardous elemental halogens and organic solvents. The in-situ generation of the active halogenating species in water, facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), represents a significant step towards more sustainable chemical processes. nih.govcore.ac.uk

Another promising green approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. ijcce.ac.ir This technique can lead to higher efficiency, reduced waste, and can sometimes enable reactions that are difficult to perform in solution. While not yet specifically documented for this compound, the mechanochemical bromination of naphthalene has been shown to be effective, suggesting that similar strategies could be developed for iodination. ijcce.ac.ir

The development of transition-metal-free halogenation methods is another key area of green chemistry research. fau.de These approaches aim to eliminate the environmental and economic costs associated with the use of heavy metal catalysts.

Future research in this area will likely focus on adapting these general green halogenation principles to the specific synthesis of this compound, aiming to develop protocols that are not only efficient and selective but also minimally impactful on the environment.

Reactivity and Transformational Chemistry of 1 Fluoro 2 Iodonaphthalene

Carbon-Halogen Bond Activation Studies

The selective cleavage of carbon-halogen bonds in haloaromatic compounds is a cornerstone of modern synthetic organic chemistry. In the case of 1-fluoro-2-iodonaphthalene, the disparate nature of the C-F and C-I bonds allows for orthogonal reactivity, enabling chemists to target one bond while leaving the other intact under specific reaction conditions.

While the C-F bond is the strongest single bond to carbon, its cleavage can be achieved under specific conditions, often involving strong acids or organometallic reagents. Research into the C-F bond activation of fluoronaphthalenes has unveiled fascinating and synthetically useful cyclization reactions.

Pioneering work has demonstrated that 1-fluoro-2-(2-arylethenyl)naphthalenes, which can be synthesized from this compound via C-I bond functionalization, undergo an acid-promoted defluorinative cyclization. This reaction proceeds through an intramolecular Friedel-Crafts-type mechanism.

The process is initiated by the protonation of the exocyclic double bond, which generates a carbocation. This carbocation then attacks the C8 position of the naphthalene (B1677914) ring in a 6-endo-trig cyclization, forming a six-membered ring. Subsequent elimination of a proton and a fluoride (B91410) ion leads to the formation of polycyclic aromatic hydrocarbons. The choice of acid and reaction conditions can influence the final product. For instance, treatment with sulfuric acid in acetic acid or trifluoroacetic acid can yield fluoronaphthacenes.

The proposed mechanism involves the following key steps:

Protonation of the alkene moiety to form a benzylic carbocation intermediate.

Intramolecular electrophilic attack of the carbocation on the electron-rich naphthalene ring.

Aromatization via elimination of a proton and subsequent loss of a fluoride ion to yield the cyclized product.

This methodology provides a facile route to complex fused aromatic systems, where the fluorine atom acts as a leaving group in the final aromatization step.

The same 1-fluoro-2-(2-arylethenyl)naphthalene precursors exhibit different reactivity when treated with aluminum reagents, leading to a regioswitchable cyclization pathway. Instead of the acid-promoted 6-endo-trig cyclization, the use of aluminum chloride (AlCl₃) or diisobutylaluminum hydride (DIBAL-H) can promote a 5-exo-trig cyclization.

In this pathway, the aluminum reagent coordinates to the fluorine atom, enhancing its leaving group ability and facilitating a nucleophilic attack from the double bond onto the carbon bearing the fluorine atom. This results in the formation of a five-membered ring, ultimately leading to the synthesis of dibenzofluorene (B14450075) derivatives after rearrangement and aromatization. The regioselectivity of the cyclization is thus switchable by simply changing the reagent from a Brønsted acid to a Lewis acid or a reducing aluminum reagent.

The reaction with aluminum reagents is thought to proceed via:

Coordination of the aluminum reagent to the fluorine atom, activating the C-F bond.

Intramolecular nucleophilic attack of the alkene on the electron-deficient carbon attached to the fluorine.

Formation of a spirocyclic intermediate, which then undergoes rearrangement and aromatization to afford the dibenzofluorene product.

This regioswitchable strategy highlights the nuanced control that can be exerted over the reactivity of the C-F bond in these systems, providing access to distinct polycyclic aromatic scaffolds from a common precursor.

The carbon-iodine bond in this compound is significantly weaker and more polarizable than the carbon-fluorine bond. This makes the C-I bond the primary site of reactivity in many transformations, particularly in transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The selective activation of the C-I bond allows for the introduction of various substituents at the 2-position of the naphthalene ring while preserving the fluorine atom at the 1-position. This selective functionalization is the basis for synthesizing the precursors required for the C-F bond activation studies mentioned previously and for the construction of more complex fluorinated naphthalene derivatives. Common transformations involving the C-I bond include Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, which are discussed in more detail in the following section.

Aromatic C-F Bond Cleavage Mechanisms in Fluoro-iodonaphthalenes

Cross-Coupling Reactions Involving this compound and Related Naphthalene Halides

Cross-coupling reactions are powerful tools for the construction of C-C bonds, and this compound is an excellent substrate for such transformations due to the high reactivity of its C-I bond.

Palladium catalysts are extensively used to mediate cross-coupling reactions involving aryl halides. In the context of this compound, the chemoselectivity is high for the activation of the C-I bond over the much stronger C-F bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the synthesis of 2-aryl-1-fluoronaphthalenes. These products are valuable intermediates for further transformations, including the synthesis of fluorinated polycyclic aromatic hydrocarbons.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. vinhuni.edu.vnwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with various terminal alkynes provides a direct route to 1-fluoro-2-(alkynyl)naphthalenes, which are versatile building blocks in organic synthesis.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond at an sp² carbon. researchgate.net This reaction is instrumental in synthesizing the 1-fluoro-2-(2-arylethenyl)naphthalene precursors necessary for the defluorinative cyclization studies. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Below are representative data tables for palladium-catalyzed cross-coupling reactions of aryl iodides, which illustrate the general conditions and yields that can be expected for substrates like this compound.

| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 80 | 95 |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Dioxane | 100 | 98 |

| 1-Iodonaphthalene (B165133) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 92 |

| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | 25 | 96 |

| 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | Toluene | 60 | 94 |

| 1-Iodonaphthalene | 1-Hexyne | Pd(OAc)₂ (1) / PPh₃ (2) | 3 | Piperidine | DMF | 50 | 91 |

| Aryl Iodide | Alkenes | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 90 |

| 4-Iodotoluene | n-Butyl acrylate | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 80 | 95 |

| 1-Iodonaphthalene | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 88 |

Nickel-Catalyzed Coupling Reactions

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant interest as a catalyst for cross-coupling reactions. wikipedia.org Nickel catalysts can often engage in different mechanistic pathways and can be particularly effective for coupling unreactive electrophiles like aryl chlorides.

The Kumada coupling, first reported in 1972, is a cross-coupling reaction between an organic halide and a Grignard (organomagnesium) or organolithium reagent, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgjk-sci.com It was one of the first catalytic methods for C-C bond formation. wikipedia.org

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. jk-sci.comyoutube.com For halonaphthalenes, the Kumada coupling provides a direct route to alkylated or arylated naphthalene derivatives. The high reactivity of Grignard reagents, however, limits the functional group tolerance of the reaction. organic-chemistry.orgjk-sci.com

While broadly applicable, the success of Kumada coupling can be highly substrate-dependent. In one study investigating a monovalent Ni(I) complex as a catalyst, various substituted aryl iodides successfully underwent coupling with phenylmagnesium bromide. However, sterically hindered substrates, including 1-iodonaphthalene, did not yield any coupling product under the tested conditions, highlighting the sensitivity of the catalytic system to the steric environment of the substrate. mdpi.com

| Catalyst | Ligand | Grignard Reagent | Substrate | Outcome | Ref. |

| NiCl₂(dppe) | dppe | Phenylmagnesium bromide | Aryl Halide | Biaryl Product | wikipedia.org |

| NiCl₂(dppp) | dppp | Alkylmagnesium bromide | Vinyl Halide | Alkenyl Product | wikipedia.org |

| [Ni(IMes)(allyl)Cl] | IMes (NHC) | t-BuMgCl | 4-Bromoanisole | Aryl-Quaternary Center | nih.gov |

| Ni(I) Complex | Terpyridine | Phenylmagnesium bromide | 1-Iodonaphthalene | No Reaction | mdpi.com |

Carbonylative coupling reactions introduce a carbonyl group (CO) into an organic molecule, providing access to valuable compounds like ketones, esters, and amides. While palladium-catalyzed carbonylations are well-established, nickel-catalyzed variants are less developed. researchgate.net A primary challenge is the strong coordination of carbon monoxide to nickel, which can lead to the formation of stable nickel carbonyl complexes like Ni(CO)₄, thereby poisoning the catalyst. researchgate.net

Despite this challenge, recent research has developed effective nickel-catalyzed carbonylative reactions. These methods often involve the coupling of an organic halide, a nucleophile, and a source of CO. For iodonaphthalenes, this strategy can be used to synthesize acyl naphthalenes. For instance, a nickel-catalyzed reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides provides a highly regioselective method for preparing β-acyl naphthalenes. rsc.org Another approach involves a four-component coupling of 1,3-butadiene, alkyl bromides, arylboronic acids, and CO gas to produce β,γ-unsaturated ketones. nih.gov Furthermore, nickel can catalyze the carbonylative cyclization of 2-nitroalkynes and aryl iodides to form N-benzoyl indoles. rsc.org

Transition-Metal-Free Cross-Coupling Methods with Halonaphthalenes

Driven by the goals of green chemistry, there is growing interest in developing cross-coupling reactions that avoid the use of expensive and potentially toxic transition metals. preprints.orgcas.cn These reactions offer advantages in terms of cost, sustainability, and simplified product purification. cas.cnorganic-chemistry.org

For halonaphthalenes, several transition-metal-free methods have been developed, which typically proceed through radical or anionic pathways. One prominent strategy involves base-promoted homolytic aromatic substitution (HAS). cas.cn In these reactions, a strong base like potassium tert-butoxide (KOtBu) promotes the formation of an aryl radical from the aryl halide. acs.org This radical can then add to another aromatic ring to form the biaryl product. cas.cn

Studies have shown that 1-iodonaphthalene can be effectively coupled with heteroarenes like pyrazine (B50134) using only KOtBu under microwave irradiation. acs.org The reactivity of the aryl halide in these systems follows the expected trend, with iodides being more reactive than bromides. acs.org Other methods involve the use of lithium chloride to promote the coupling of aryl halides with organostannanes, where aryl halides bearing electron-withdrawing groups tend to give higher yields. fiu.edu These transition-metal-free approaches represent an important and evolving area of synthetic chemistry, offering alternative pathways for the functionalization of halonaphthalenes. preprints.orgresearchgate.netresearchgate.net

Halogen Exchange and Migration Phenomena Involving this compound

Halogen exchange and migration are significant transformations in organometallic chemistry, often proceeding through complex mechanistic pathways. The presence of both fluorine and iodine on the naphthalene ring introduces unique electronic and steric factors that influence these processes.

Iodine Migration Facilitated by Organometallic Intermediates

Currently, there is a lack of specific documented research on iodine migration facilitated by organometallic intermediates for the this compound molecule. This type of transformation, often referred to as a "halogen dance," typically involves the formation of an organometallic species, such as an aryllithium or aryl Grignard reagent, which can then rearrange to a more thermodynamically stable isomer. The stability of these intermediates is influenced by factors like chelation, steric hindrance, and the electronic nature of the substituents. In principle, deprotonation at a position ortho to the fluorine or iodine could initiate such a migration, but experimental evidence for this specific substrate is not available in the current scientific literature.

Influence of Fluorine in Halogen Exchange Processes in Naphthalene Systems

The fluorine substituent exerts a strong influence on the reactivity of the naphthalene system in halogen exchange reactions. Due to its high electronegativity, fluorine is a potent electron-withdrawing group, primarily through an inductive effect. This effect can impact halogen exchange in several ways:

Activation of the C-I Bond: The electron-withdrawing nature of the fluorine atom can polarize the carbon-iodine bond, making the iodine atom more susceptible to nucleophilic attack or oxidative addition to a metal center, which are key steps in many halogen exchange and cross-coupling reactions.

Modification of Organometallic Intermediate Stability: If an organometallic intermediate is formed, the fluorine atom can influence its stability and reactivity. For instance, a fluorine atom ortho to a metalated carbon can have a stabilizing effect through coordination or an "ortho-directing" effect in subsequent reactions.

Influence on Reaction Rates: The electronic perturbation caused by the fluorine atom can alter the reaction rates of halogen exchange processes compared to non-fluorinated analogues.

Other Novel Chemical Transformations of this compound

Beyond halogen exchange, the carbon-iodine bond in this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex and functionalized naphthalene derivatives. While specific novel transformations for this exact isomer are not extensively reported, its reactivity profile suggests its utility in a range of established synthetic methodologies.

Given its structure as an aryl iodide, this compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such potential transformations include:

Suzuki Coupling: Reaction with boronic acids or their derivatives to form C-C bonds, leading to the synthesis of biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Mechanistic Investigations and Theoretical Studies on 1 Fluoro 2 Iodonaphthalene Reactivity

Elucidation of Reaction Pathways and Intermediates

The presence of two different halogen atoms on the naphthalene (B1677914) core, a highly polarizable C-F bond and a weaker C-I bond, allows for selective chemical transformations. Mechanistic studies have been pivotal in understanding how to control reactions at either site.

Studies on C-F Bond Activation Mechanisms in Naphthalene Systems

Activation of the strong carbon-fluorine (C-F) bond in fluoroarenes is a significant challenge in synthetic chemistry. In naphthalene systems, this process typically requires potent reagents or catalysts. Studies on related fluoronaphthalene compounds have shown that strong Lewis acids or superacids can promote intramolecular cyclization via C-F bond cleavage. For instance, research on 2-(biphenyl-2-yl)-1-fluoronaphthalene, a derivative of 1-fluoro-2-iodonaphthalene, demonstrated that aluminium reagents like AlCl₃ or γ-Al₂O₃ can mediate defluorinative intramolecular cyclization. fau.de The choice of the aluminium reagent was found to completely switch the regioselectivity of the C-C bond formation, leading to different benzene-fused triphenylene (B110318) isomers. fau.de This suggests that the reaction proceeds through a highly reactive cationic intermediate.

Transition metal-mediated C-F activation offers another pathway. While less common than C-Cl, C-Br, or C-I activation, it has been achieved with various metal complexes. ox.ac.uk Mechanistic studies on fluoroalkenes using an aluminium(I) complex have identified two likely mechanisms: a direct oxidative addition of the C-F bond to the metal center or the formation of a metallocyclopropane intermediate followed by fluoride (B91410) elimination. ucl.ac.uk These fundamental pathways are considered relevant for understanding potential C-F activation in naphthalene systems. DFT calculations support these proposed mechanisms, highlighting the energetic feasibility of such intermediates. ucl.ac.uk

Mechanistic Probes for C-I Bond Reactivity and Cleavage

The carbon-iodine (C-I) bond is considerably weaker and more reactive than the C-F bond, making it the primary site for many transformations, including cross-coupling reactions and reductions. msu.edu The reactivity order of aromatic halides is generally I > Br > Cl > F. msu.edu

Mechanistic investigations into the cleavage of the C-I bond in haloaromatics often point to radical pathways. In reactions mediated by nickel(0) complexes, a key mechanism is single electron transfer (SET) from the nickel center to the aryl halide. nih.gov This forms a transient aryl halide radical anion, which then rapidly undergoes mesolytic cleavage of the C-I bond to produce an aryl radical and an iodide anion. nih.govresearchgate.net Competition experiments between 1-iodonaphthalene (B165133) and other aryl halides have been used to probe this pathway, revealing a complex manifold of reactions influenced by the reduction potentials of the substrates. nih.gov

The steric environment also plays a crucial role. Studies on the oxidative addition of various aryl iodides to Ni(PEt₃)₄ showed that steric hindrance near the iodine atom can significantly accelerate the reaction rate. nih.gov This is attributed to the facilitation of the dissociation of the aryl halide radical anion.

Table 1: Reaction Rate Constants for Oxidative Addition of Aryl Iodides to Ni(PEt₃)₄ This table is interactive. You can sort and filter the data.

| Aryl Iodide | Substituent Position | Second-Order Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| 4-tert-butyl-1-iodobenzene | para | 58 ± 4 |

| 2-iodo-1-isopropylbenzene | ortho | 240 ± 60 |

| 2-iodo-1,3-diisopropylbenzene | di-ortho | 2,700 ± 100 |

Data sourced from competition experiments designed to elucidate the effect of steric hindrance on reaction rates. nih.gov

Intermediate Characterization in Catalytic Cycles

Identifying and characterizing transient intermediates is crucial for understanding the step-by-step process of a catalytic reaction. In the context of reactions involving halogenated naphthalenes, a combination of spectroscopic methods and computational modeling is often employed.

In palladium-catalyzed cross-coupling reactions, which are common for aryl iodides, palladacycle intermediates are frequently formed. For example, in the Catellani reaction, a chiral palladacycle intermediate can be generated through oxidative addition of an aryl iodide to Pd(0), followed by migratory insertion with a co-catalyst like norbornene and subsequent C-H activation. chinesechemsoc.org This intermediate is key to establishing stereoselectivity in asymmetric synthesis. chinesechemsoc.org

For reactions proceeding through radical mechanisms, the direct observation of intermediates like the aryl radical anion is challenging due to their short lifetimes. Their existence is often inferred from kinetic studies and product analysis. researchgate.net In enzymatic systems like cytochrome P450, which can catalyze halogenation, advanced techniques such as X-ray absorption spectroscopy combined with simulations are used to characterize high-valent metal-oxo intermediates (Compound I and II) that are responsible for the reaction. nih.govnih.gov These approaches provide a framework for understanding potential intermediates in biomimetic halogenation reactions.

Computational Chemistry and DFT Applications

Density Functional Theory (DFT) has become an indispensable tool for investigating the reactivity of complex organic molecules like this compound. microsoft.commdpi.com It allows for the detailed examination of reaction mechanisms, prediction of regioselectivity, and quantification of electronic effects that are difficult to measure experimentally.

Elucidating Regioselectivity and Reaction Barriers in Naphthalene Reactions

DFT calculations are highly effective at explaining and predicting the regioselectivity of reactions on the naphthalene scaffold. By calculating the energy of transition states for different possible reaction pathways, chemists can determine which product is kinetically favored.

A prime example is the palladium-catalyzed C-H halogenation of 1-naphthaldehydes. bohrium.com DFT calculations were used to explain why the reaction selectively occurs at the C8 position under certain conditions, but switches to C2 selectivity when an imine intermediate is formed. The calculations revealed the relative energy barriers for the different C-H activation steps, confirming the experimentally observed regioselectivity. bohrium.com Similarly, in the cyclization of 2-(biphenyl-2-yl)-1-fluoronaphthalene, DFT calculations could be used to probe the energy profiles for the formation of different isomers, explaining the regiochemical outcome observed with different catalysts. fau.dedanlehnherr.com These studies demonstrate the power of DFT to provide a priori predictions of reaction outcomes. danlehnherr.com

Understanding Electronic Effects on Reactivity of Halogenated Naphthalenes

The introduction of halogen atoms significantly modifies the electronic landscape of the naphthalene ring system, which in turn governs its reactivity. DFT provides quantitative insights into these electronic effects by calculating properties such as molecular orbital energies (HOMO and LUMO), charge distributions, and molecular electrostatic potentials. mdpi.comacs.org

Studies on halogenated phenanthrenes, a related polycyclic aromatic hydrocarbon, show that halogenation reduces the HOMO-LUMO energy gap and increases the molecule's electronegativity. koyauniversity.orgresearchgate.net This generally leads to higher chemical reactivity. mdpi.comrsc.org For instance, the calculated energy gap for copper(II) complexes with halogenated Schiff bases was lower than for the free ligands, indicating that the complexes are more reactive. rsc.org The strong electron-withdrawing nature of fluorine, compared to iodine, creates a significant electronic polarization in the this compound molecule. DFT calculations can map this polarization, showing how it influences the susceptibility of different sites on the ring to nucleophilic or electrophilic attack.

Table 2: Calculated Electronic Properties of Halogenated Schiff Base Ligands and their Copper(II) Complexes This table is interactive. You can sort and filter the data.

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Ligand L1 | -5.44 | -2.65 | 2.79 |

| Ligand L2 | -5.33 | -2.71 | 2.62 |

| Complex 1 | -4.89 | -2.31 | 2.58 |

| Complex 2 | -5.20 | -2.71 | 2.49 |

A lower energy gap (ΔE) generally signifies higher chemical reactivity. Data sourced from DFT studies on related halogenated naphthalene-based systems. rsc.org

Photochemical and Photophysical Dynamics Relevant to C-Halogen Cleavage in Naphthalenes

The photochemical and photophysical behaviors of halonaphthalenes are of significant scientific interest due to the fundamental processes of light-induced bond cleavage and the influence of halogen atoms on excited state dynamics. Understanding these processes is crucial for applications in photochemistry and materials science. This section delves into the specific dynamics of C-halogen bond cleavage and the role of the heavy-atom effect in the excited state behavior of naphthalene derivatives.

Ultrafast Dissociation Studies of Halonaphthalenes

The cleavage of the carbon-halogen (C-X) bond in halogenated organic compounds is a fundamental photochemical process that has garnered considerable attention. rsc.org In halonaphthalenes, the dissociation dynamics can occur through several pathways, primarily involving the interplay between initially excited bound ππ* states and repulsive nσ* states. rsc.org The dissociation can proceed either through predissociation, where the molecule transitions from the excited ππ* state to the repulsive nσ* state, or by direct excitation to the singlet nσ* state. rsc.org The efficiency of these channels is dependent on the specific halogen substituent and the relative energies and couplings of the potential energy surfaces involved. rsc.org

Time-resolved femtosecond pump-probe mass spectrometry has been employed to investigate the ultrafast relaxation and dissociation channels of 1-iodonaphthalene following excitation in the ultraviolet region (267 and 317 nm). rsc.org These studies reveal complex decay profiles with multiple lifetimes on the femto- to picosecond timescale, which are interpreted as the result of parallel relaxation pathways involving simultaneously excited nσ* and ππ* states. rsc.org

Upon excitation at 267 nm, both the ¹Lₐ (a ππ* state) and nσ* states are populated. rsc.org The molecule on the nσ* potential energy surface undergoes ultrafast dissociation in approximately 400 femtoseconds (fs), leading to the formation of a naphthyl radical and iodine atoms in both the ground (I(²P₃/₂)) and spin-orbit excited (I(²P₁/₂)) states. rsc.org Concurrently, the initially populated ¹Lₐ state internally converts to the lower-lying ¹Lₑ (another ππ state) on an even faster timescale of about 24 fs, which then undergoes intersystem crossing to nearby triplet ππ* states. rsc.org

The key findings from these ultrafast studies on 1-iodonaphthalene are summarized in the table below.

| Excitation Wavelength (nm) | Excited States Involved | Key Dynamic Process | Timescale | Products |

| 267 | nσ, ¹Lₐ (ππ) | Ultrafast C-I bond dissociation | ~400 fs | Naphthyl radical, I(²P₃/₂), I(²P₁/₂) |

| 267 | ¹Lₐ (ππ) | Internal conversion to ¹Lₑ | ~24 fs | - |

This table summarizes the ultrafast dissociation dynamics of 1-iodonaphthalene upon UV excitation, highlighting the different electronic states and their relaxation pathways. rsc.org

These results underscore the rapidity of the C-I bond cleavage in iodonaphthalenes, a process that occurs on a sub-picosecond timescale and competes effectively with other photophysical relaxation pathways like internal conversion and intersystem crossing.

Heavy-Atom Effects on Excited State Dynamics and Phosphorescence in Halonaphthalene Adducts

The "heavy-atom effect" refers to the ability of heavy atoms (like iodine or heavy metals) to enhance spin-orbit coupling, which facilitates spin-forbidden processes such as intersystem crossing (from singlet to triplet states) and phosphorescence (radiative decay from a triplet state to the ground singlet state). This effect can be "internal," caused by a heavy atom within the molecule itself (e.g., the iodine in 1-iodonaphthalene), or "external," arising from the interaction with a heavy atom in a neighboring molecule or solvent. acs.orgfigshare.comacs.orgresearchgate.net

Studies on binary adducts of 1-halonaphthalenes with trinuclear perfluoro-ortho-phenylene mercury (a compound containing the heavy atom mercury) provide a clear demonstration of a simultaneous internal and external heavy-atom effect. acs.orgfigshare.comacs.orgresearchgate.net In these adducts, the triplet lifetimes are significantly shorter than those of the free 1-halonaphthalenes, and there is an observed enhancement of phosphorescence. acs.orgfigshare.comacs.orgresearchgate.net The substantial spin-orbit coupling provided by the mercury centers of the host molecule enhances the radiative decay from the triplet state of the halonaphthalene guest. acs.org

The luminescence excitation spectra of these solid binary adducts show intense bands that are significantly red-shifted compared to the absorptions of the individual components. acs.orgfigshare.comacs.orgresearchgate.net These are assigned to charge-transfer (CT) states, suggesting that charge transfer is a major excitation route leading to the observed green phosphorescence in these adducts. acs.orgfigshare.comacs.orgresearchgate.net

A comparative analysis of the room-temperature phosphorescence quantum yields (Φp) for the adducts of naphthalene, 1-chloronaphthalene, 1-bromonaphthalene, and 1-iodonaphthalene reveals a synergistic effect for the chloro and bromo derivatives, where the combination of internal and external heavy-atom effects leads to higher quantum yields than for the naphthalene adduct alone. figshare.com However, for the 1-iodonaphthalene adduct, a quenching effect is observed, resulting in a significantly lower phosphorescence quantum yield compared to the other adducts. figshare.comacs.orgresearchgate.net This suggests that for the heaviest halogens, the enhanced spin-orbit coupling may lead to an increase in non-radiative decay pathways that compete with phosphorescence. figshare.com

The photophysical data for these adducts are presented in the table below.

| Adduct Component | Phosphorescence Quantum Yield (Φp) at Room Temperature | Triplet Lifetime | Nature of Heavy-Atom Effect |

| Naphthalene | 54% | - | External only |

| 1-Chloronaphthalene | 70% | Shorter than free halonaphthalene | Synergistic (Internal + External) |

| 1-Bromonaphthalene | 64% | Shorter than free halonaphthalene | Synergistic (Internal + External) |

| 1-Iodonaphthalene | 7% | Shorter than free halonaphthalene | Quenching (Internal + External) |

This table presents the room-temperature phosphorescence quantum yields for the binary adducts of various naphthalenes with trinuclear perfluoro-ortho-phenylene mercury, illustrating the interplay of internal and external heavy-atom effects. acs.orgfigshare.comacs.orgresearchgate.net

These findings highlight the complex interplay between internal and external heavy-atom effects in modulating the excited-state dynamics of halonaphthalenes. While the presence of heavy atoms generally promotes phosphorescence, an excessively strong spin-orbit coupling, as seen in the case of the 1-iodonaphthalene adduct with a mercury-containing compound, can lead to a quenching of luminescence by favoring non-radiative decay channels. figshare.com

Applications of 1 Fluoro 2 Iodonaphthalene As a Versatile Synthetic Intermediate

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

1-Fluoro-2-iodonaphthalene serves as a key precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. The strategy often involves an initial cross-coupling reaction at the reactive iodine-bearing position, followed by a subsequent cyclization step that involves the fluorine atom.

A notable application is in the synthesis of benzene-fused triphenylene (B110318) compounds. fau.de The process begins with a Suzuki-Miyaura coupling of this compound with a suitable boronic acid, such as (biphenyl-2-yl)boronic acid, to form a 2-(biaryl-2-yl)-1-fluoronaphthalene precursor. fau.de This intermediate can then undergo a regioselective intramolecular cyclization. Depending on the choice of Lewis acid catalyst, different fused systems can be obtained. For instance, treatment with aluminum chloride (AlCl₃) promotes a defluorinative cyclization that results in the formation of benzo[f]tetraphenes. fau.de Conversely, using γ-alumina (γ-Al₂O₃) as the reagent can direct the cyclization to form benzo[g]chrysenes, demonstrating a switchable regioselectivity. fau.de This methodology provides a pathway to complex PAHs from a relatively simple starting material.

Another approach to PAHs involves the iodocyclization of ynamides. While not starting directly from this compound, this method highlights the importance of iodo-aromatic compounds in rapid PAH synthesis. elsevierpure.com Arene-ynamides can undergo rapid iodocyclization to produce phenanthrenes and other polycyclic systems. elsevierpure.com

Table 1: Synthesis of Benzo[f]tetraphenes from a this compound Derivative

| Precursor | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 2-(Biphenyl-2-yl)-1-fluoronaphthalene | AlCl₃, Chlorobenzene, rt, 1 h | Benzo[f]tetraphene | 95% |

| 1-Fluoro-2-(4'-methylbiphenyl-2-yl)naphthalene | AlCl₃, Chlorobenzene, rt, 1 h | 9-Methylbenzo[f]tetraphene | 94% |

| 2-(4'-Butylbiphenyl-2-yl)-1-fluoronaphthalene | AlCl₃, HFIP, rt, 1 h | 9-Butylbenzo[f]tetraphene | 98% |

Data sourced from a study on aluminum-mediated aromatic C–F bond activation. fau.de

Functionalization for Advanced Molecular Architectures

The distinct reactivity of the iodo and fluoro substituents makes this compound an ideal scaffold for creating highly functionalized and complex molecules.

The carbon-iodine bond at the 2-position of this compound is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of carbon-based and heteroatom-based functional groups while preserving the fluorine atom for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling this compound with organoboron compounds. It has been employed to synthesize 2-aryl-1-fluoronaphthalenes by reacting with various arylboronic esters. thieme-connect.com These reactions typically proceed in high yields under standard palladium catalysis conditions. thieme-connect.com

Sonogashira Coupling: This coupling introduces alkyne functionalities. The reaction of this compound with terminal alkynes, catalyzed by palladium and copper(I) complexes, yields 1-fluoro-2-(alkynyl)naphthalenes. sci-hub.senih.gov These products are valuable intermediates; for example, aryl-substituted ynol ethers generated via Sonogashira coupling can be converted into aryl ketenes. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. numberanalytics.com Aryl iodides are excellent substrates for this reaction, which couples them with primary or secondary amines using a palladium catalyst. sciencemadness.org This enables the synthesis of N-aryl-1-fluoronaphthalen-2-amines, introducing nitrogen-containing moieties that are crucial in many biologically active molecules and materials. numberanalytics.com

Table 2: Examples of Cross-Coupling Reactions with this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 2-Aryl-1-fluoronaphthalene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine base | 1-Fluoro-2-(alkynyl)naphthalene |

| Buchwald-Hartwig | Primary/Secondary amine | Pd catalyst with specialized phosphine (B1218219) ligands | N-Substituted-1-fluoronaphthalen-2-amine |

The selective reactivity of this compound is instrumental in building complex molecules where the fluorine atom is a desired feature. Fluorinated organic compounds often exhibit unique biological and material properties. The synthesis of this compound itself can be achieved via ortho-lithiation of 1-fluoronaphthalene (B124137) followed by trapping the resulting organolithium species with iodine. thieme-connect.com

Once formed, the this compound can be elaborated into more complex structures. For example, Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid pinacol (B44631) ester yields 1-fluoro-2-(2-methoxyphenyl)naphthalene. thieme-connect.com This product retains the fluorine substituent, which can influence the molecule's conformation and electronic properties and serve as a site for further chemical modification or as a spectroscopic probe. The synthesis of a range of 2-aryl-1-fluoronaphthalenes has been demonstrated with yields often exceeding 70%. thieme-connect.com

Role in Diversity-Oriented Synthesis (DOS) Strategies for Naphthalene-Based Scaffolds

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. researchgate.net this compound is an excellent scaffold for DOS strategies due to the orthogonal reactivity of its C–I and C–F bonds.

The C–I bond can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, as detailed previously, leaving the C–F bond intact. This initial diversification step can introduce a wide range of substituents at the 2-position. Subsequently, the less reactive C–F bond can be targeted for transformation under different reaction conditions. For example, nucleophilic aromatic substitution (SₙAr) reactions can replace the fluorine atom, although this typically requires harsh conditions or highly activated substrates. More modern techniques, such as transition-metal-catalyzed C–F activation, can also be envisioned. fau.de

This two-stage functionalization approach allows for the systematic generation of a matrix of compounds from a single starting point. By varying the coupling partner in the first step (e.g., different boronic acids, alkynes, or amines) and the nucleophile or reaction conditions in the second step, a large and diverse library of naphthalene-based compounds can be efficiently constructed. This strategy is highly valuable for exploring chemical space in drug discovery and materials science. researchgate.net

Future Research Directions and Emerging Methodologies for 1 Fluoro 2 Iodonaphthalene

Development of Asymmetric Synthesis Approaches for Naphthalene (B1677914) Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. nih.gov Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically enriched form, is an area of continuous development. nih.gov For naphthalene derivatives, this is of particular interest for creating molecules with specific biological activities or optical properties. nih.govrsc.org

Current strategies for achieving asymmetry in the synthesis of naphthalene derivatives often rely on two main approaches: the use of chiral auxiliaries and chiral catalysts. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Afterward, the auxiliary is removed, yielding the desired chiral product. nih.gov While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

A more efficient approach involves the use of chiral catalysts, where a small amount of a chiral species, such as a metal complex or an organocatalyst, can generate large quantities of an optically active product. nih.gov Research in this area is focused on designing new and more effective chiral catalysts for reactions such as asymmetric cross-coupling, cyclizations, and functional group transformations on the naphthalene scaffold. researchgate.netnih.gov For instance, the development of chiral iron phosphate (B84403) complexes has shown promise in the asymmetric oxidative coupling of 2-naphthols. nih.gov Similarly, rhodium-catalyzed cyclopropanation and biocatalytic methods are being explored for the stereoselective synthesis of fluorinated cyclopropanes, a strategy that could be adapted for the functionalization of fluoronaphthalenes. nih.gov

A significant challenge in the asymmetric synthesis of naphthalene derivatives is controlling the regioselectivity, especially in polysubstituted systems. nih.govresearchgate.net Future work will likely involve the development of catalysts and reaction conditions that can precisely control both the stereochemistry and the position of functionalization on the naphthalene ring. nih.gov This includes the exploration of cascade reactions that can build multiple stereocenters in a single, atom-efficient step. acs.org

Exploration of Novel Catalytic Systems and Reagents for Halogenated Naphthalenes

The functionalization of halogenated naphthalenes heavily relies on transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Palladium-based catalysts have been extensively used for this purpose. nih.govresearchgate.net However, the exploration of novel catalytic systems involving other metals like nickel, copper, and iron is an active area of research. researchgate.netacs.org These alternative metals can offer different reactivity profiles, potentially enabling new types of transformations and improving cost-effectiveness. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for aryl O-carbamates and aryl triflates. acs.org

Beyond the metal center, the design of new ligands is crucial for modulating the reactivity and selectivity of the catalyst. The development of specialized ligands can lead to catalysts with higher activity, better functional group tolerance, and the ability to operate under milder reaction conditions.

In addition to new catalysts, the development of novel reagents is expanding the toolbox for functionalizing halogenated naphthalenes. Hypervalent iodine reagents, for example, have emerged as versatile and environmentally friendly alternatives for various transformations. arkat-usa.orgresearchgate.net These reagents can act as mild oxidants and facilitate the transfer of various functional groups. arkat-usa.orgresearchgate.netresearchgate.net The combination of hypervalent iodine chemistry with photoredox catalysis has opened up new avenues for mild and selective functionalization reactions. frontiersin.org

| Catalyst/Reagent Class | Metal/Core Atom | Typical Reactions | Potential Advantages |

| Palladium Complexes | Palladium (Pd) | Cross-coupling (Suzuki, Heck, etc.) | Well-established, high efficiency |

| Nickel Complexes | Nickel (Ni) | Cross-coupling | Cost-effective, unique reactivity |

| Copper Complexes | Copper (Cu) | C-H activation, cross-coupling | Abundant, versatile |

| Iron Complexes | Iron (Fe) | Oxidative coupling | Biocompatible, sustainable |

| Hypervalent Iodine Reagents | Iodine (I) | Oxidation, functional group transfer | Mild conditions, low toxicity |

Integration into Flow Chemistry and Sustainable Synthesis Protocols

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of halogenated naphthalenes. sioc-journal.cnamt.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. sioc-journal.cnnih.gov The enhanced heat and mass transfer in flow reactors are particularly beneficial for managing highly exothermic or rapid reactions, which are common in halogenation and other functionalization processes. amt.uknih.gov

Future developments will likely see the combination of flow chemistry with other green technologies, such as biocatalysis and the use of sustainable solvents, to create even more environmentally benign synthetic routes to compounds like 1-fluoro-2-iodonaphthalene. vapourtec.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in-situ monitoring of reactions are becoming indispensable tools for chemists. rsc.org Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy provide real-time information about the concentration of reactants, intermediates, and products as the reaction progresses. nih.govrsc.org

For the synthesis of halogenated naphthalenes, in-situ NMR can be used to follow the course of a reaction, identify transient intermediates, and elucidate complex reaction pathways. nih.govcardiff.ac.uknih.govrsc.org This information is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts. For instance, in-situ electrochemical-NMR has been developed to study the reduction of aromatic halides. nih.gov Similarly, recent advancements in photo-NMR allow for the real-time monitoring of light-activated photochemical reactions. youtube.com

Process Analytical Technology (PAT) integrates these in-situ monitoring techniques into the manufacturing process to ensure consistent quality and efficiency. rsc.org By continuously monitoring critical process parameters, PAT enables real-time control and optimization of the synthesis. The application of PAT to the synthesis of functionalized naphthalenes will be a key area of future research, leading to more robust and reproducible manufacturing processes. google.com

| Technique | Information Provided | Application in Naphthalene Synthesis |

| In-situ NMR Spectroscopy | Molecular structure, concentration, reaction kinetics | Monitoring reaction progress, identifying intermediates |

| In-situ Raman Spectroscopy | Vibrational modes, molecular structure | Tracking changes in chemical bonds during reaction |

| In-situ UV/Vis Spectroscopy | Electronic transitions, concentration | Monitoring colored species, reaction kinetics |

| Process Analytical Technology (PAT) | Real-time process monitoring and control | Ensuring consistent product quality and process efficiency |

Q & A

Q. What are the optimal synthetic routes for 1-fluoro-2-iodonaphthalene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives. Direct iodination followed by fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) is common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection. Ensure reproducibility by adhering to stoichiometric ratios (e.g., 1:1.2 molar ratio for iodination) and reaction times (e.g., 12–24 hours at 80°C) .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Yield Optimization | 60–75% (iodination step) |

| Purity Validation | >98% (HPLC) |

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) to confirm substituent positions. X-ray crystallography resolves crystal packing and bond lengths. Computational methods (DFT, B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps. Compare experimental IR spectra with computational vibrational modes to validate structural assignments .

Q. What are the reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent participates in Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids). Fluorine’s electron-withdrawing effect accelerates oxidative addition but may reduce nucleophilic substitution rates. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Advanced Research Questions

Q. How do computational models explain the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Apply density functional theory (DFT) to calculate local electrophilic Fukui indices. Solvent effects (e.g., PCM model for DCM) modulate charge distribution. Compare activation energies for meta vs. para substitution pathways. Validate predictions with kinetic experiments (e.g., nitration under controlled conditions) .

- Key Data :

| Parameter | Value (DFT) |

|---|---|

| Fukui Index (C-1) | 0.12 (electrophilic) |

| Activation Energy (ΔG‡) | 25.3 kcal/mol |

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer : Reconcile discrepancies by re-examining experimental conditions (e.g., solvent polarity in NMR, crystallinity in XRD). Use multi-technique validation (e.g., Raman spectroscopy for vibrational modes). Cross-reference with NIST Chemistry WebBook entries for fluorinated naphthalenes. Publish raw data (e.g., crystallographic .cif files) to enhance reproducibility .

Q. What strategies mitigate challenges in detecting this compound in environmental samples?

- Methodological Answer : Employ solid-phase microextraction (SPME) paired with GC-MS for trace analysis. Optimize ionization parameters (e.g., 70 eV electron impact) to distinguish from co-eluting polyaromatic hydrocarbons. Validate recovery rates (80–95%) using spiked matrices. Address artifact formation (e.g., photodegradation) via dark sampling protocols .

Q. How can AI-driven retrosynthesis tools improve the design of this compound derivatives?

- Methodological Answer : Use platforms like Pistachio or Reaxys to predict feasible one-step pathways. Train models on halogenation reaction databases (e.g., BKMS_METABOLIC). Evaluate route feasibility via precursor availability and step economy. Compare AI-generated routes with experimental yields .

Guidelines for Rigorous Research Design

What frameworks ensure research questions on this compound are scientifically robust?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For toxicity studies, use PICO (Population: in vitro models; Intervention: exposure levels; Comparison: unsubstituted naphthalenes; Outcome: cytotoxicity). Prioritize gaps in environmental fate data (e.g., biodegradation half-lives) .

Data Presentation & Reproducibility

Q. How should researchers present spectral and computational data to meet journal standards?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

Q. What are best practices for handling inconsistent reaction yields in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.